Methoxybrassinin Methoxybrassinin Methoxybrassinin belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. Methoxybrassinin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methoxybrassinin is primarily located in the membrane (predicted from logP). Outside of the human body, methoxybrassinin can be found in a number of food items such as cauliflower, brassicas, swede, and turnip. This makes methoxybrassinin a potential biomarker for the consumption of these food products.
Methoxybrassinin is a member of indoles.
Brand Name: Vulcanchem
CAS No.: 105748-60-5
VCID: VC0535151
InChI: InChI=1S/C12H14N2OS2/c1-15-14-8-9(7-13-12(16)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,16)
SMILES: CON1C=C(C2=CC=CC=C21)CNC(=S)SC
Molecular Formula: C12H14N2OS2
Molecular Weight: 266.4 g/mol

Methoxybrassinin

CAS No.: 105748-60-5

Cat. No.: VC0535151

Molecular Formula: C12H14N2OS2

Molecular Weight: 266.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methoxybrassinin - 105748-60-5

Specification

CAS No. 105748-60-5
Molecular Formula C12H14N2OS2
Molecular Weight 266.4 g/mol
IUPAC Name methyl N-[(1-methoxyindol-3-yl)methyl]carbamodithioate
Standard InChI InChI=1S/C12H14N2OS2/c1-15-14-8-9(7-13-12(16)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,16)
Standard InChI Key KFZBENSULWNJKD-UHFFFAOYSA-N
Isomeric SMILES CON1C=C(C2=CC=CC=C21)CN=C(S)SC
SMILES CON1C=C(C2=CC=CC=C21)CNC(=S)SC
Canonical SMILES CON1C=C(C2=CC=CC=C21)CNC(=S)SC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics of Methoxybrassinin

Molecular Structure and Nomenclature

Methoxybrassinin (methyl N-[(4-methoxy-1H-indol-3-yl)methyl]carbamodithioate) is a sulfur-containing indole derivative with the molecular formula C12H14N2OS2\text{C}_{12}\text{H}_{14}\text{N}_2\text{OS}_2 and a molecular weight of 266.4 g/mol . Its structure comprises a 4-methoxyindole core linked to a methyl dithiocarbamate group via a methylene bridge (Figure 1). The presence of the methoxy substituent at the 4-position of the indole ring distinguishes it from its parent compound, brassinin, and influences its electronic properties and biological activity .

Key Structural Features:

  • Indole moiety: The planar aromatic system facilitates interactions with cellular targets such as DNA and proteins.

  • Methoxy group: Enhances lipophilicity and stabilizes the molecule through electron-donating effects.

  • Dithiocarbamate group: Imparts redox activity, enabling ROS generation and thiol group modification in target proteins .

Physicochemical Properties

Methoxybrassinin is a crystalline solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its LogP value of 2.1 suggests favorable membrane permeability, a critical factor for intracellular bioactivity . The compound’s stability under physiological conditions (pH 7.4, 37°C) has been confirmed via high-performance liquid chromatography (HPLC) analyses, with <5% degradation observed over 24 hours .

Synthesis and Structural Modifications

Natural Biosynthesis in Brassica Species

Methoxybrassinin is synthesized in response to pathogenic stress via the indole glucosinolate pathway. Key enzymatic steps include:

  • Tryptophan conversion: Oxidative decarboxylation to form indole-3-acetaldoxime.

  • Cyanide elimination: Catalyzed by CYP79B2/B3 cytochrome P450 enzymes to produce indole-3-carbinol.

  • Methylation and sulfur incorporation: Sequential reactions involving S-adenosylmethionine (SAM)-dependent methyltransferases and glutathione-S-transferases yield the dithiocarbamate group .

Laboratory Synthesis Routes

Synthetic strategies for methoxybrassinin and its analogues focus on modular assembly of the indole and dithiocarbamate moieties. A representative protocol involves:

  • Indole functionalization:

    • Bromination of 1-methoxyindole at the 3-position using Br2\text{Br}_2 in acetic acid .

    • Grignard reaction with methylmagnesium bromide to introduce the methylene bridge.

  • Dithiocarbamate formation:

    • Reaction with carbon disulfide (CS2\text{CS}_2) and methylamine in the presence of a base (e.g., NaOH) .

This method yields cis- and trans-isomers, with the cis-configuration exhibiting superior anticancer activity (IC50_{50} 8.2 µM vs. 22.8 µM in Caco-2 cells) .

Table 1: Synthetic Yields and Anticancer Activity of Methoxybrassinin Analogues

CompoundYield (%)IC50_{50} (Caco-2, µM)
cis-Methoxybrassinin688.2 ± 1.2
trans-Methoxybrassinin7222.8 ± 1.4
1-Methoxybrassinol5510.5 ± 0.8

Data compiled from .

Antiproliferative and Anticancer Mechanisms

ROS-Mediated Cytotoxicity

Methoxybrassinin induces intracellular ROS accumulation, triggering mitochondrial depolarization and caspase-dependent apoptosis. In Caco-2 colorectal cancer cells, treatment with 10 µM methoxybrassinin increases ROS levels by 3.5-fold within 6 hours, as measured by 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescence . This oxidative stress depletes glutathione (GSH) reserves by 60%, impairing cellular redox homeostasis .

Apoptosis Induction

Flow cytometry analyses reveal dose- and time-dependent apoptosis in leukemia (Jurkat) and breast cancer (MCF-7) cell lines:

Table 2: Apoptotic Effects of Methoxybrassinin in Cancer Cells

Cell LineConcentration (µM)Apoptosis (% Sub-G1)Caspase-3 Activation (Fold)
Caco-21021.3 ± 3.14.2 ± 0.7
Jurkat2035.0 ± 2.85.8 ± 1.1
MCF-71518.9 ± 1.93.6 ± 0.5

Data sourced from .

Mechanistically, methoxybrassinin upregulates pro-apoptotic Bax (2.3-fold) while downregulating anti-apoptotic Bcl-2 (0.4-fold) and Bcl-xL (0.6-fold) at the mRNA level . PARP cleavage and cytochrome c release confirm activation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

In Caco-2 cells, methoxybrassinin induces G2_2/M phase arrest by modulating cyclin B1 and CDK1 expression. A 24-hour treatment with 10 µM compound increases the G2_2/M population from 36.6% to 70.5%, accompanied by a 50% reduction in S-phase cells . This effect correlates with p21WAF1/CIP1^\text{WAF1/CIP1} upregulation (3.1-fold) and retinoblastoma (Rb) protein hyperphosphorylation .

Structure-Activity Relationships (SAR)

Role of the Methoxy Group

Comparative studies with des-methoxy analogues demonstrate the criticality of the 4-OCH3_3 group:

  • Methoxybrassinin: IC50_{50} = 8.2 µM (Caco-2).

  • Brassinin: IC50_{50} = 35.0 µM (Caco-2) .

The methoxy group enhances lipophilicity (cLogP +0.7) and stabilizes cation-π interactions with target proteins .

Impact of Dithiocarbamate Modifications

Replacing the dithiocarbamate with a carbamate or thiourea reduces potency by 5–10-fold, underscoring the importance of the -S-C(=S)-N- motif in redox cycling and metal chelation .

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